Nemonoxacin malate anhydrous
概要
説明
Nemonoxacin malate anhydrous belongs to the class of organic compounds known as quinoline carboxylic acids . It is a novel nonfluorinated quinolone that shows excellent microbiological efficacy and broad-spectrum antibacterial activity against most gram-positive cocci (including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus), atypical pathogens, and most gram-negative bacteria .
Molecular Structure Analysis
The molecular formula of this compound is C24H31N3O9 . It is a non-fluorinated quinolone that selectively inhibits bacterial DNA topoisomerase activity .Physical and Chemical Properties Analysis
The molecular weight of this compound is 505.52 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Enhanced Activity Against Pathogens
Nemonoxacin malate anhydrous, a novel non-fluorinated quinolone, is noted for its potent in vitro activity against a wide variety of clinically relevant pathogens, particularly gram-positive bacteria. This includes multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. It exhibits a lower tendency to select resistant pathogens compared to fluoroquinolones, providing a significant advantage in combating bacterial resistance (Qin & Huang, 2014).
Effective Treatment for Common Infections
Nemonoxacin has been identified as a potential agent for the treatment of common infectious diseases such as community-acquired pneumonia (CAP), Clostridium difficile infections (CDIs), acute bacterial skin and skin structure infections (ABSSSIs), and sexually transmitted diseases (STDs). Its potent activity against gram-positive bacteria, including resistant strains, and a reduced propensity for resistance development, makes it a promising therapeutic agent (Huang et al., 2015).
Comparable Efficacy and Safety to Levofloxacin
Clinical trials and meta-analyses have shown that nemonoxacin's clinical and microbiologic efficacy is comparable to that of levofloxacin in the treatment of CAP. Moreover, the safety and tolerability profile of nemonoxacin is similar to that of levofloxacin, further establishing its potential as an alternative treatment option (Chang et al., 2019).
Determination of Clinical Breakpoints and Cut-Off Values
Research has focused on determining the minimum inhibitory concentration (MIC) distribution, epidemiological cut-off (ECOFF) values, and clinical breakpoints (CBPs) of nemonoxacin for Streptococcus pneumoniae and Staphylococcus aureus associated with CAP. This is crucial for guiding appropriate dosing and for predicting clinical outcomes based on bacterial susceptibility (Jean et al., 2020).
作用機序
Safety and Hazards
Nemonoxacin malate anhydrous is generally well-tolerated . Commonly reported drug-related adverse events include increased alanine aminotransferase levels, neutropenia, nausea, and leukopenia . No drug-related deaths were reported . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
将来の方向性
Nemonoxacin malate anhydrous has been approved for the treatment of community-acquired pneumonia in adults . It is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . The availability of new antibacterial agents like Nemonoxacin that are effective against bacteria with resistance to other antibacterials is critical to continued successful management of CAP and other bacterial illnesses in the future .
特性
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJINCWEIPOFL-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241759 | |
Record name | Nemonoxacin malate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951163-60-3 | |
Record name | Nemonoxacin malate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemonoxacin malate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEMONOXACIN MALATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。